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Compound of Interest

Compound Name:
Methyl 3-bromo-4-

(dimethylamino)benzoate

Cat. No.: B1390777 Get Quote

Abstract: Methyl 3-bromo-4-(dimethylamino)benzoate is a substituted aromatic compound

with significant utility as a versatile building block in organic synthesis. Its trifunctional nature—

featuring an ester, a dimethylamino group, and a reactive bromine atom—makes it a valuable

precursor for the development of complex molecular architectures, particularly in the fields of

pharmaceutical and materials science. This guide provides an in-depth analysis of its core

chemical properties, spectroscopic profile, synthesis, reactivity, and safe handling protocols,

designed for researchers, chemists, and professionals in drug development.

Core Physicochemical and Structural Properties
Methyl 3-bromo-4-(dimethylamino)benzoate, identified by CAS Number 71695-21-1, is a

polysubstituted benzene derivative.[1] The strategic placement of its functional groups dictates

its chemical behavior and utility. The electron-donating dimethylamino group strongly activates

the aromatic ring, while the bromine atom provides a reactive site for cross-coupling reactions.

The methyl ester offers a site for hydrolysis or amidation to further diversify the molecular

structure.

Structural Diagram
The structural formula reveals a methyl benzoate core with a bromine atom at position 3 and a

dimethylamino group at position 4.

Caption: Chemical structure of Methyl 3-bromo-4-(dimethylamino)benzoate.
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Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of the compound.

Property Value Source

CAS Number 71695-21-1 [1]

Molecular Formula C₁₀H₁₂BrNO₂ [1][2]

Molecular Weight 258.11 g/mol [3]

Appearance Solid (form may vary) General chemical knowledge

Purity Typically ≥97% [1]

Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of Methyl 3-
bromo-4-(dimethylamino)benzoate. The expected data provides a reference for quality

control and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methyl ester protons, and the N-methyl protons. The aromatic protons will

exhibit splitting patterns influenced by their positions relative to the substituents. The

powerful electron-donating effect of the N(CH₃)₂ group will shield ortho and para protons,

shifting them upfield, while the bromine and ester groups will have deshielding effects.

¹³C NMR: The carbon NMR will show signals for each unique carbon atom. The carbonyl

carbon of the ester will appear significantly downfield (~165-170 ppm). Aromatic carbons will

resonate in the 110-150 ppm region, with their specific shifts determined by the electronic

effects of the attached groups. The N-methyl carbons and the ester methyl carbon will

appear in the aliphatic region.

Infrared (IR) Spectroscopy
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The IR spectrum is critical for identifying key functional groups. Expected characteristic

absorption bands include:

C=O Stretch (Ester): A strong, sharp peak around 1720-1700 cm⁻¹.

C-N Stretch (Aromatic Amine): A peak in the 1360-1250 cm⁻¹ region.

C-O Stretch (Ester): Bands in the 1300-1000 cm⁻¹ range.

Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.

C-Br Stretch: A peak in the fingerprint region, usually between 600-500 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through

fragmentation patterns.

Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern for bromine. The

molecular ion will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺)

and one for the ⁸¹Br isotope (M+2), confirming the presence of a single bromine atom. The

expected m/z for the primary molecular ion is approximately 257/259.

Synthesis and Reactivity
Representative Synthetic Pathway
A common and logical approach to synthesizing Methyl 3-bromo-4-(dimethylamino)benzoate
is through the electrophilic bromination of its precursor, Methyl 4-(dimethylamino)benzoate.

Rationale for the Synthetic Choice: The dimethylamino group is a strong activating, ortho-,

para-directing group. Since the para position is blocked by the methyl ester, bromination is

directed to the ortho positions (3 and 5). Careful control of reaction conditions is necessary to

favor mono-bromination at the C3 position.

Caption: Synthetic route via electrophilic bromination.

Protocol: Electrophilic Bromination
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Dissolution: Dissolve Methyl 4-(dimethylamino)benzoate (1.0 eq) in a suitable solvent such

as glacial acetic acid or a halogenated solvent like dichloromethane.

Temperature Control: Cool the solution in an ice bath (0-5 °C). This is crucial to moderate the

highly activating nature of the dimethylamino group and prevent over-bromination (di-

substitution).

Reagent Addition: Slowly add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent

dropwise over 30-60 minutes, ensuring the temperature remains low.

Reaction: Allow the reaction to stir at a low temperature for several hours, monitoring its

progress by Thin Layer Chromatography (TLC).

Workup: Quench the reaction by adding a solution of sodium thiosulfate to consume excess

bromine. Neutralize the acid with a saturated sodium bicarbonate solution.

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate),

wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. The crude product is then purified, typically by column chromatography on silica

gel.

Key Reactivity and Applications as a Building Block
The true value of this compound lies in its capacity as a trifunctional building block in drug

discovery and materials science.[4][5] The p-aminobenzoic acid (PABA) scaffold, from which

this molecule is derived, is found in over 180 commercial drugs, highlighting its importance.[5]

[6]

Suzuki and Stille Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed

cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl,

or vinyl groups at the C3 position, rapidly building molecular complexity.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid,

which can then be coupled with amines to form amides (a common linkage in

pharmaceuticals) or reduced to a primary alcohol.
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Dimethylamino Group: While generally stable, the dimethylamino group profoundly

influences the electronic properties of the ring and can participate in complex formation with

metal centers.

Caption: Reactivity and derivatization potential.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. While specific

toxicity data for this exact compound is limited, data from structurally similar chemicals provides

guidance.

Hazard Classification (Anticipated):

Causes skin irritation.[7]

Causes serious eye irritation.[8][9]

May cause respiratory irritation.[7][9]

Protocol for Safe Handling
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.[9]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust or vapors.[7][10]

Exposure Avoidance: Avoid all personal contact, including breathing dust and contact with

skin and eyes.[10] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly

after handling.[11]

First Aid Measures
Eye Contact: Immediately rinse cautiously with water for several minutes.[8][11] Remove

contact lenses if present and easy to do. Continue rinsing and seek medical attention if

irritation persists.[8]
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Skin Contact: Wash the affected area with plenty of soap and water.[8][11] If skin irritation

occurs, seek medical advice.[9]

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[8] Call

a poison center or doctor if you feel unwell.[9]

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical

attention if symptoms occur.[7]

Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9][11]

Keep away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.[7][8]

Conclusion
Methyl 3-bromo-4-(dimethylamino)benzoate is a strategically designed chemical

intermediate with high potential for synthetic chemistry. Its well-defined reactive sites allow for

predictable and versatile transformations, making it an asset in the synthesis of novel

compounds for drug discovery programs and materials research. A thorough understanding of

its properties, reactivity, and handling requirements is essential for its effective and safe

utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/44828978
https://pubchem.ncbi.nlm.nih.gov/compound/44828978
https://www.chembk.com/en/chem/Methyl%203-bromo-4-(dimethylamino)benzoate
https://www.researchgate.net/publication/374404374_Novel_Para-Aminobenzoic_Acid_Analogs_and_Their_Potential_Therapeutic_Applications
https://pubmed.ncbi.nlm.nih.gov/12369873/
https://pubmed.ncbi.nlm.nih.gov/12369873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10604881/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10604881/
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAA19078~~PDF~~MTR~~CGV4~~EN~~2025-09-13%2022:54:01~~Methyl%204-bromo-3-methylbenzoate~~
https://www.fishersci.com/store/msds?partNumber=AAA16174&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC438190050&countryCode=US&language=en
https://store.apolloscientific.co.uk/storage/msds/PC1748_msds.pdf
https://www.fishersci.com/store/msds?partNumber=AAH3022209&productDescription=METHL+3-BRMO-4-HYDRXYBNZOA+10G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1390777#methyl-3-bromo-4-dimethylamino-benzoate-chemical-properties
https://www.benchchem.com/product/b1390777#methyl-3-bromo-4-dimethylamino-benzoate-chemical-properties
https://www.benchchem.com/product/b1390777#methyl-3-bromo-4-dimethylamino-benzoate-chemical-properties
https://www.benchchem.com/product/b1390777#methyl-3-bromo-4-dimethylamino-benzoate-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1390777?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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